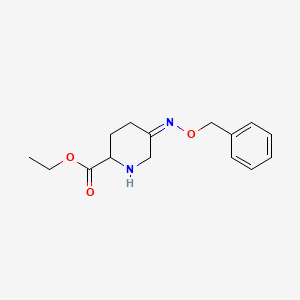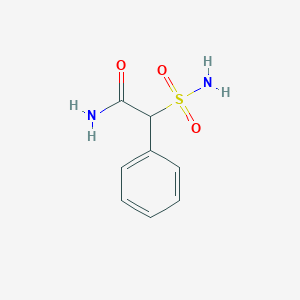
2-Phenyl-2-sulfamoylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-sulfamoylacetamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a phenyl group attached to a sulfamoylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-sulfamoylacetamide typically involves the acylation of secondary amines with chloroacetyl chloride, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-sulfamoylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include sulfonamide derivatives, reduced amides, and substituted phenylacetamides .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-sulfamoylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-sulfamoylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Phenyl-benzoxazole acetamide: A compound with a benzoxazole ring instead of a sulfamoyl group.
Uniqueness
2-Phenyl-2-sulfamoylacetamide is unique due to its specific combination of a phenyl group and a sulfamoylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H10N2O3S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
2-phenyl-2-sulfamoylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13) |
InChI-Schlüssel |
CNTWKFSHBOORCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


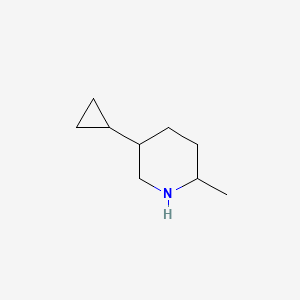
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
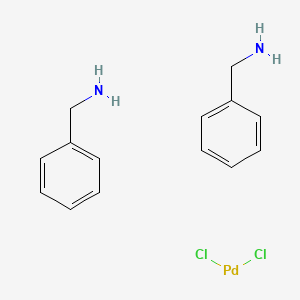



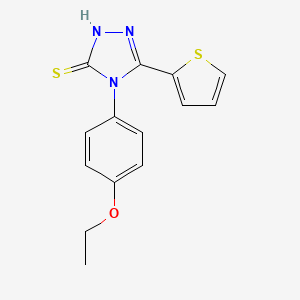
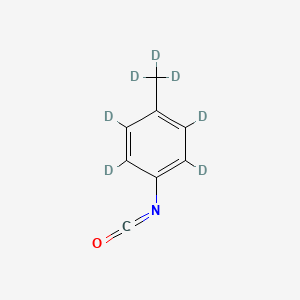
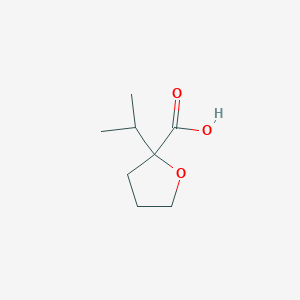

![3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
